Fmoc-MeAoc(2)-OH
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Overview
Description
The compound “fluorenylmethyloxycarbonyl-methylaminooctanoic acid” (Fmoc-MeAoc(2)-OH) is a derivative used in peptide synthesis. It is a modified amino acid that plays a crucial role in the solid-phase peptide synthesis (SPPS) method. This compound is particularly valuable due to its ability to protect the amino group during peptide chain assembly, ensuring the correct sequence and structure of the synthesized peptide.
Mechanism of Action
Target of Action
Fmoc-MeAoc(2)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids in a peptide chain . The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid during peptide synthesis .
Mode of Action
The Fmoc group is used to protect the Nα-amino group during the peptide bond formation . This protection is crucial to prevent unwanted side reactions during the synthesis process . The Fmoc group is then removed by secondary amines such as piperidine, allowing the next amino acid to be added to the peptide chain .
Biochemical Pathways
The Fmoc group plays a significant role in the self-assembly of modified amino acids and short peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, resulting in the formation of structures like nanofibrillar structures and viscoelastic hydrogels .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence . The use of the Fmoc group allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs . Factors such as temperature, solvent, and the presence of secondary amines for deprotection can all impact the efficacy and stability of the compound during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fluorenylmethyloxycarbonyl-methylaminooctanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethyloxycarbonyl group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with methylaminooctanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting compound is purified using techniques like column chromatography or recrystallization to obtain the desired fluorenylmethyloxycarbonyl-methylaminooctanoic acid.
Industrial Production Methods
In an industrial setting, the production of fluorenylmethyloxycarbonyl-methylaminooctanoic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fluorenylmethyloxycarbonyl-methylaminooctanoic acid undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The compound can undergo substitution reactions where the fluorenylmethyloxycarbonyl group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products Formed
Deprotection: The major product is the free amino group, which can further react to form peptides.
Coupling: The major products are peptides or peptide derivatives with the desired sequence and structure.
Scientific Research Applications
Fluorenylmethyloxycarbonyl-methylaminooctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptide-based compounds, which are essential for studying protein structure and function.
Biology: Peptides synthesized using this compound are used in cell signaling studies, development of epitope-specific antibodies, and as biomarkers for diseases.
Medicine: Peptides synthesized with fluorenylmethyloxycarbonyl-methylaminooctanoic acid are used in drug development, particularly for creating peptide-based therapeutics.
Industry: The compound is used in the production of novel enzymes and vaccines, contributing to advancements in biotechnology and pharmaceuticals.
Comparison with Similar Compounds
Fluorenylmethyloxycarbonyl-methylaminooctanoic acid is unique due to its specific structure and protecting group. Similar compounds include:
tert-Butyloxycarbonyl-methylaminooctanoic acid (Boc-MeAoc(2)-OH): Uses a different protecting group (tert-butyloxycarbonyl) which is removed using acidic conditions.
9-Fluorenylmethyloxycarbonyl-glycine (Fmoc-Gly-OH): A simpler derivative used in peptide synthesis with a similar protecting group.
9-Fluorenylmethyloxycarbonyl-alanine (Fmoc-Ala-OH): Another derivative with a different amino acid component.
Fluorenylmethyloxycarbonyl-methylaminooctanoic acid stands out due to its specific application in synthesizing peptides with unique sequences and structures, making it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYALCSQHDRWTQS-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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